

# fumonisin B2 role in oesophageal cancer epidemiology

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## Compound Focus: Fumonisin B2

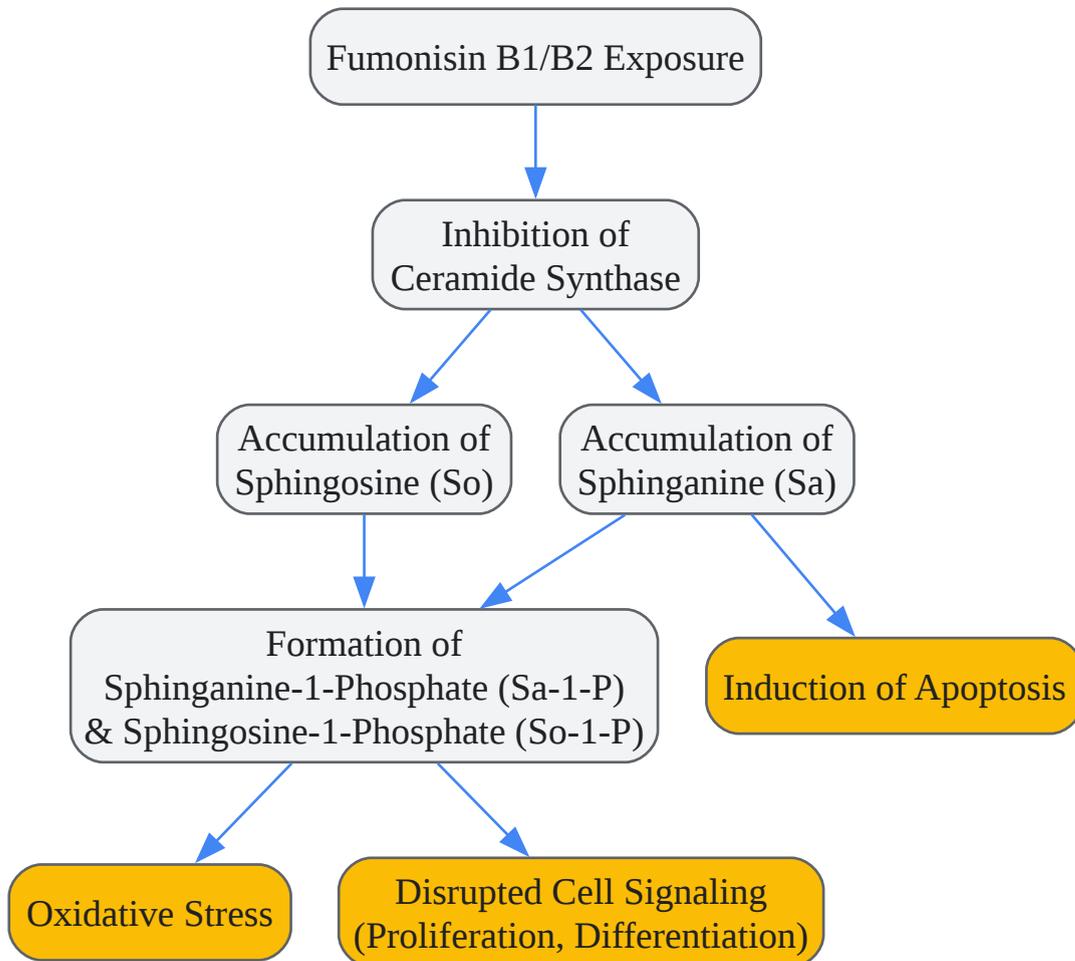
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## Toxic Mechanisms of Fumonisins

Fumonisins' toxicity primarily stems from their structural similarity to sphingoid bases (sphingosine and sphinganine), leading to the disruption of sphingolipid metabolism [1]. The following diagram illustrates this key mechanism:



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*Diagram of fumonisin disruption of sphingolipid metabolism and downstream effects.*

This disruption has several downstream consequences that contribute to carcinogenesis:

- **Altered Cell Cycle and Reduced Apoptosis:** FB1 has been shown to stimulate the proliferation of human normal esophageal epithelial cells (HEECs). This was associated with decreased cell population in the G0/G1 phase, reduced apoptosis, and significant changes in cell cycle regulatory proteins (increased cyclin D1; decreased cyclin E, p21, and p27) [2].
- **Oxidative Stress:** The accumulation of sphingoid bases and their phosphates can induce oxidative stress, causing damage to cellular macromolecules like DNA, proteins, and lipids [1].

## Epidemiological Evidence Linking Fumonisins to Oesophageal Cancer

Strong geographical correlations exist between high dietary exposure to fumonisins (FB1 and FB2) and the incidence of oesophageal cancer, particularly in regions where maize is a dietary staple.

The table below summarizes key epidemiological evidence:

Region / Study Location	Key Findings on Fumonisin Exposure & Oesophageal Cancer (EC) Risk	Reference
<b>Huaian, China</b> (High-risk area)	A case-control study found urinary FB1 levels were significantly higher in EC cases than controls. Co-exposure to FB1 and aflatoxin B1 (AFB1) was associated with a greater-than-additive risk for oesophageal squamous cell carcinoma (ESCC).	[3]
<b>Former Transkei, South Africa</b> (High-risk area)	Fumonisin exposure in an area of high EC incidence (Centane) was 8.67 µg/kg body weight/day, significantly higher than in a low-incidence area (Bizana) at 3.43 µg/kg/day. Both exceeded the PMTDI of 2 µg/kg/day.	[4]
<b>Ethiopia</b> (High-risk area, Arsi-Bale)	A 2025 case-control study found evidence of widespread mycotoxin exposure. EC cases were exposed to a higher number and different profiles of mycotoxins than controls, though the specific role of fumonisins requires further study.	[5]
<b>Global Evidence</b>	Reviews note associations between FB1 contamination in maize and high EC rates in China, Iran, South Africa, and northern Italy.	[1] [6] [3]

## Methodologies for Exposure Assessment and Toxicity Studies

### Analytical Methods for Quantification

Accurate measurement of fumonisins in food and biological samples is crucial for exposure assessment. The table below outlines common analytical techniques:

| Method Category | Description | Key Details & Applications | | :--- | :--- | :--- | | **Sample Preparation** | Extraction and Clean-up | Water/methanol extraction of grains, often followed by solid-phase extraction (SPE) clean-up (e.g., mixed-mode or C18 cartridges) to remove interfering substances. | [7] [3] | | **Liquid Chromatography with Fluorescence Detection (HPLC-FLD)** | Quantification of fumonisins after derivatization. | Fumonisins are naturally fluorescent but require derivatization (e.g., with ortho-phthaldialdehyde, OPA) for sensitive detection. Used for analysis in maize, food, and biological fluids like urine. | [7] [6] [3] | | **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** | Highly specific and sensitive multiplexed detection. | Allows for the simultaneous detection and quantification of multiple mycotoxins (e.g., FB1, FB2, FB3) and their metabolites without the need for derivatization. Considered the gold standard for biomonitoring. | [5] [6] |

## Key Experimental Protocols for Mechanistic Studies

- **Cell Proliferation Assay:** The effect of FB1 on the proliferation of Human Normal Esophageal Epithelial Cells (HEECs) can be assessed using colorimetric assays (e.g., MTT). Cells are treated with varying concentrations of FB1 for set durations, and absorbance is measured to determine cell viability and proliferation rates [2].
- **Cell Cycle and Apoptosis Analysis:** Flow cytometry is used to analyze the cell cycle distribution (propidium iodide staining) and apoptosis (Annexin V staining) in HEECs after FB1 exposure. This identifies if the toxin causes cell cycle arrest or programmed cell death [2].
- **Protein Expression Analysis (Western Blotting):** This technique detects changes in the expression of cell cycle and apoptosis-related proteins (e.g., cyclin D1, cyclin E, p21, p27) in FB1-treated cells. It helps elucidate the molecular pathways behind the observed phenotypic changes [2].
- **Biomarker-Based Exposure Assessment in Epidemiological Studies:**
  - **For FB1:** Urinary FB1 is a validated biomarker of recent exposure. Spot urine samples are collected, cleaned up via SPE, and analyzed using HPLC-FLD (after OPA derivatization) or LC-MS/MS [3].
  - **For Aflatoxin B1 (a common co-contaminant):** Serum AFB1-lysine adduct is a biomarker of chronic exposure. Serum albumin is isolated, digested with pronase to release the AFB1-lysine adduct, which is then purified and quantified using HPLC-FLD [3].

## Research Gaps and Future Directions

- **FB2-Specific Data:** Most mechanistic and epidemiological studies focus on FB1. Future research should explicitly determine if the potency and mechanisms of FB2 differ from FB1, though it is

currently assumed to act similarly [8] [9].

- **Co-exposure Effects:** Current safety limits for mycotoxins are set for individual compounds. The observed synergistic interaction between FB1 and AFB1 in increasing ESCC risk highlights the critical need for more research on the health impacts of concurrent exposure to multiple mycotoxins and for risk assessments to incorporate these mixture effects [5] [3].
- **Masked Mycotoxins:** Conventional methods may not detect fumonisins that are bound to other matrix components ("masked" or "hidden" fumonisins). The toxicological significance of these forms after ingestion requires further investigation, as they may contribute to overall exposure [6].

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